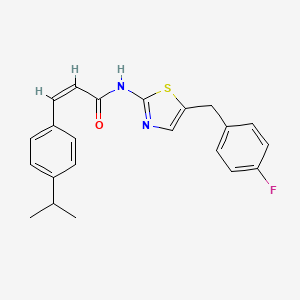

(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

説明

(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorobenzyl group, and an isopropylphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole ring.

Formation of the Acrylamide Moiety: The acrylamide moiety is formed through a condensation reaction between the thiazole derivative and an appropriate acrylamide precursor.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with thiazole and acrylamide moieties possess significant anticancer properties. In particular, derivatives similar to (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies on related thiazole-based compounds have shown promising results in inhibiting cancer cell lines through mechanisms that involve disruption of microtubule dynamics .

1.2 Antimicrobial Properties

Compounds containing thiazole rings have demonstrated antimicrobial activity against various pathogens. The incorporation of fluorobenzyl groups has been shown to enhance the efficacy of these compounds against bacterial strains, suggesting that this compound may also exhibit similar properties .

1.3 Neuroprotective Effects

There is emerging evidence that thiazole derivatives can have neuroprotective effects. For example, studies involving related compounds suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . The specific structure of this compound could be optimized for similar therapeutic effects.

Material Science

2.1 Organic Electronics

The unique electronic properties of thiazole-based compounds make them suitable candidates for organic electronic applications, including organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of the acrylamide functionality allows for better film-forming properties and enhanced charge transport characteristics .

2.2 Polymer Chemistry

In polymer chemistry, the synthesis of copolymers incorporating this compound can lead to materials with tailored mechanical and thermal properties. Research into the polymerization of acrylamide derivatives has shown that they can be used to create hydrogels with specific swelling behaviors and mechanical strengths suitable for biomedical applications .

Biological Research

3.1 Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) involving this compound can provide insights into how modifications to its structure affect biological activity. This is crucial for the design of more potent derivatives with improved selectivity against target proteins involved in disease processes .

3.2 Targeted Drug Delivery Systems

Research is ongoing into the use of thiazole-containing compounds in targeted drug delivery systems. The ability to modify the compound's surface properties can enhance its interaction with biological membranes, facilitating better drug absorption and targeted therapy applications .

Case Studies and Research Findings

作用機序

The mechanism of action of (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression.

類似化合物との比較

Similar Compounds

- (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

- (Z)-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

- (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

Uniqueness

(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

生物活性

(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article aims to explore the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, an acrylamide moiety, and a fluorobenzyl substituent, which contribute to its biological activity. The structural arrangement facilitates interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with acrylamide precursors. The following general reaction scheme has been proposed:

- Formation of Thiazole Derivative : A thiazole ring is synthesized through the reaction of 4-fluorobenzaldehyde with thiosemicarbazide.

- Acrylamide Formation : The acrylamide moiety is introduced by reacting the thiazole derivative with an isopropyl-substituted phenyl compound.

- Purification and Characterization : The final product is purified using recrystallization techniques and characterized via spectroscopic methods such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

Table 1 summarizes the IC50 values for different cancer cell lines:

These values suggest that the compound effectively inhibits cell growth, making it a candidate for further development as an anticancer agent.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to interfere with the MAPK/ERK pathway, leading to reduced activation of downstream effectors involved in cell survival and proliferation .

Case Studies

In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on apoptosis in cancer cells. The study utilized flow cytometry to assess apoptotic markers and found that treatment with the compound resulted in increased Annexin V positivity, indicating enhanced apoptosis in treated cells compared to controls .

特性

IUPAC Name |

(Z)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2OS/c1-15(2)18-8-3-16(4-9-18)7-12-21(26)25-22-24-14-20(27-22)13-17-5-10-19(23)11-6-17/h3-12,14-15H,13H2,1-2H3,(H,24,25,26)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMCZFIJCUYOFT-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。